molecular formula C20H22N2O4S2 B2615226 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941925-99-1

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2615226
CAS No.: 941925-99-1
M. Wt: 418.53
InChI Key: VSSSMNLXVYYAKB-UHFFFAOYSA-N
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Description

N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound featuring a benzothiazole core, a structure of significant interest in medicinal chemistry. Compounds based on the 4-methoxy-7-methylbenzo[d]thiazol-2-amine scaffold have been identified as key pharmacophores in the development of receptor modulators. Research on closely related structures, such as ML293, has demonstrated their potential as positive allosteric modulators of specific muscarinic receptors, showing excellent brain penetrance in preclinical models, which highlights the value of this chemotype in neuroscience research . Furthermore, analogous 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds have shown potent antiproliferative activity in low nanomolar ranges against various cancer cell lines, including melanoma and prostate cancer, by functioning as inhibitors of tubulin polymerization . The incorporation of the tosylbutanamide group in this molecule may offer novel properties for exploring protein-binding interactions or modulating compound solubility and pharmacokinetics. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential in their specific biochemical and pharmacological assays.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-13-6-9-15(10-7-13)28(24,25)12-4-5-17(23)21-20-22-18-16(26-3)11-8-14(2)19(18)27-20/h6-11H,4-5,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSMNLXVYYAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated butanamide derivatives. The reaction conditions often include the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py, which facilitate the formation of amides in moderate to excellent yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high purity and yield.

Chemical Reactions Analysis

Functional Group Transformations

The compound contains a 4-tosylbutanamide group, which suggests the following transformations:

  • Tosylation : Introduction of the tosyl group (R-SO₂-C₆H₄-CH₃) typically occurs via nucleophilic substitution. A butanamide side chain could be tosylated using tosyl chloride (TsCl) under basic conditions, replacing a hydroxyl or amino group.

  • Amide Coupling : The benzothiazole amine (e.g., 2-aminobenzothiazole) would react with the tosylbutanamide via amide bond formation , often facilitated by coupling agents like EDCI/HOBt .

Pathway 2: Oxadiazole or Thiazolidinedione Incorporation

Some benzothiazole derivatives are synthesized by incorporating oxadiazole or thiazolidinedione moieties, as seen in compounds 12a–n . While not directly applicable, this highlights the versatility of benzothiazole chemistry in forming complex derivatives.

Reactivity and Functional Group Stability

  • Tosyl Group : Acts as a good leaving group, enabling further substitution or elimination reactions.

  • Amide Bond : Stable under mild conditions but susceptible to hydrolysis under acidic or basic conditions.

  • Benzothiazole Ring : Generally stable but can undergo ring-opening or substitution depending on reaction conditions .

Analytical and Pharmacological Data

While direct data for this compound is unavailable, related benzothiazole derivatives exhibit:

  • Antimicrobial activity : MIC values for benzothiazole derivatives range from 0.08–0.32 μM against Mycobacterium tuberculosis .

  • Biological Target Interactions : Binding to enzymes like DprE1 (a tuberculosis target) suggests potential therapeutic applications .

  • Pharmacokinetic Properties : Brain penetration and metabolic stability are critical for CNS-targeted agents, as observed in ML293 (a benzothiazole-based M4 receptor modulator) .

Research Findings and Implications

  • Benzothiazole Derivatives : Widely studied for antimicrobial and anticancer properties, with structural modifications (e.g., substituents, heterocyclic fusions) influencing activity .

  • Tosyl Group Utility : Commonly used to enhance solubility or act as a leaving group in further reactions.

  • Amide Bond Optimization : Critical for stability and bioavailability, often requiring careful selection of coupling agents .

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that compounds containing thiazole moieties, including N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide, exhibit promising antimicrobial activities.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains using the turbidimetric method. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Bacteria Tested Concentration (mM) Zone of Inhibition (mm)
Staphylococcus aureus812
Escherichia coli810
Bacillus subtilis89
Pseudomonas aeruginosa87

The compound's mechanism of action appears to involve the inhibition of key enzymes involved in bacterial cell division, similar to established sulfonamide antibiotics .

Anticancer Applications

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Research indicates that derivatives of benzothiazole can act as effective antimitotic agents.

Case Study: Anticancer Activity

A study investigated the anticancer effects of the compound on human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B assay. The findings revealed that the compound exhibited significant cytotoxic effects, indicating its potential as a therapeutic agent against certain types of cancer.

Cell Line IC50 (µM) Activity
MCF715Moderate Cytotoxicity
HeLa20Moderate Cytotoxicity

The molecular docking studies further supported these findings by demonstrating favorable binding interactions between the compound and cellular targets involved in cancer proliferation .

Comparison with Similar Compounds

Critical Structural Insights

  • Benzothiazole vs. Thienopyridine Cores: The 4-methoxy-7-methylbenzo[d]thiazole in ML293 is essential for M4 activity. Removal of the 7-methyl group (compound 56) reduces potency (EC50 = 2.8 µM), while deletion of both 4-methoxy and 7-methyl groups (compound 50) abolishes activity . Thieno[2,3-b]pyridine-based analogs (ML108/173/253) exhibit higher baseline potency but suffer from poor PK and brain exposure .
  • Amide Modifications :

    • Heteroaryl amides (e.g., 4-pyridyl in ML293) are optimal. Alkyl or cycloalkyl substitutions result in inactive compounds .

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of the Compound

This compound belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Positive Allosteric Modulator of M4 Receptor
This compound has been identified as a positive allosteric modulator (PAM) of the Muscarinic 4 (M4) receptor. As a PAM, it enhances the receptor's response to its natural ligand, acetylcholine, which can lead to improved physiological functions regulated by this receptor .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates excellent in vivo properties:

  • Low Intravenous Clearance : Approximately 11.6 mL/min/kg.
  • Good Brain Exposure : Following oral administration in rats, concentrations reached 10.3 μM in the brain .

Anticancer Activity

Research has shown that derivatives of benzothiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the structure lead to enhanced activity against melanoma and prostate cancer cells . The compound's mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell division and growth.

Anti-inflammatory Properties

This compound has demonstrated potential as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can reduce inflammation and pain associated with various conditions.

Comparative Analysis with Similar Compounds

A comparative analysis with other benzothiazole derivatives highlights the unique properties of this compound:

CompoundActivityPotency (EC50)Notes
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamidesAnti-inflammatoryVariesSimilar mechanism but different substituents
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamideM4 PAM2.8 μMSelective for M4 receptor

Case Studies and Research Findings

  • Study on M4 Receptor Modulation : A study reported that this compound exhibited a leftward shift in the agonist concentration-response curve by 14.6-fold, indicating strong potentiation at the M4 receptor .
  • Anticancer Activity Evaluation : In vitro studies demonstrated that structural modifications led to improved potency against cancer cell lines, with some derivatives achieving low nanomolar activity compared to earlier compounds .
  • In Vivo Efficacy : Animal studies have shown that this compound can penetrate the central nervous system effectively, suggesting potential applications in treating neurological disorders related to M4 receptor dysfunctions .

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